5-Methoxyspiro[2.3]hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyspiro[23]hexan-1-amine is a chemical compound with the molecular formula C7H13NO It is characterized by a spirocyclic structure, where a methoxy group is attached to a hexane ring, and an amine group is present at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyspiro[2.3]hexan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methoxy group and an amine group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyspiro[2.3]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy and amine groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-Methoxyspiro[2.3]hexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxyspiro[2.3]hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spirocyclic structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyspiro[2.3]hexane-1-ol: Similar in structure but with a hydroxyl group instead of an amine group.
5-Methoxyspiro[2.3]hexane-1-thiol: Contains a thiol group instead of an amine group.
5-Methoxyspiro[2.3]hexane-1-carboxylic acid: Features a carboxylic acid group in place of the amine group.
Uniqueness
5-Methoxyspiro[2.3]hexan-1-amine is unique due to its specific combination of a methoxy group and an amine group within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-methoxyspiro[2.3]hexan-2-amine |
InChI |
InChI=1S/C7H13NO/c1-9-5-2-7(3-5)4-6(7)8/h5-6H,2-4,8H2,1H3 |
InChI Key |
JZVQFEDRNUXGLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.